molecular formula C12H21N3O2 B7559504 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol

1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol

Katalognummer B7559504
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: GFYSBTNCQXROSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol, also known as OXP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OXP is a beta-adrenergic receptor agonist, which means it can activate the beta-adrenergic receptors in the body. This activation can lead to a range of biochemical and physiological effects, making OXP a promising candidate for various research applications.

Wirkmechanismus

1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol acts as a beta-adrenergic receptor agonist, which means it can activate the beta-adrenergic receptors in the body. When activated, these receptors can lead to a range of effects, including increased heart rate, increased cardiac output, and bronchodilation. 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol specifically targets the beta-2 adrenergic receptors, which are primarily found in the lungs and heart.
Biochemical and Physiological Effects:
1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol has a range of biochemical and physiological effects, including increasing heart rate, increasing cardiac output, and improving left ventricular function. Additionally, 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol can act as a bronchodilator and improve airway function. These effects make 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol a promising candidate for the treatment of cardiovascular diseases and asthma.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol in lab experiments is its availability and ease of synthesis. Additionally, 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol has been extensively studied, and its mechanism of action is well understood. However, one limitation of using 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol in lab experiments is that it can have varying effects depending on the dose and route of administration. Additionally, 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Zukünftige Richtungen

There are several potential future directions for research on 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol. One area of interest is the potential use of 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol in the treatment of heart failure. 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol has been shown to have positive effects on left ventricular function, and further research could explore its potential as a treatment for heart failure. Additionally, further research could explore the potential use of 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol in the treatment of other cardiovascular diseases, such as hypertension.
Another area of interest is the potential use of 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol in the treatment of asthma. While 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol has been shown to have bronchodilatory effects, further research could explore its potential as a treatment for asthma and other respiratory diseases.
Overall, 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol is a promising compound with potential therapeutic applications in the treatment of cardiovascular diseases and respiratory diseases. Further research is needed to fully understand its safety and efficacy in humans and to explore its potential in these areas.

Synthesemethoden

The synthesis of 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol involves the reaction between 2-(2-hydroxy-3-(pyrazol-1-yl)propoxy)tetrahydrofuran and ethylenediamine. The reaction takes place in the presence of a catalyst and results in the formation of 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol as a white solid. The synthesis process is relatively simple and efficient, making 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol a readily available compound for research purposes.

Wissenschaftliche Forschungsanwendungen

1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol has been shown to have positive effects on the heart, including increasing cardiac output and improving left ventricular function. Additionally, 1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol has been studied for its potential use in the treatment of asthma, as it can act as a bronchodilator and improve airway function.

Eigenschaften

IUPAC Name

1-[1-(oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-10(12-4-2-7-17-12)13-8-11(16)9-15-6-3-5-14-15/h3,5-6,10-13,16H,2,4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYSBTNCQXROSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NCC(CN2C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.